molecular formula C19H24N2O3 B1391251 N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide CAS No. 1020055-87-1

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide

Cat. No.: B1391251
CAS No.: 1020055-87-1
M. Wt: 328.4 g/mol
InChI Key: UCCXSUDJIBGBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methoxy group, and an isopropylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 4-isopropylphenol.

    Formation of Intermediate: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl2).

    Amide Bond Formation: The acyl chloride intermediate is then reacted with 4-isopropylphenol in the presence of a base such as triethylamine (TEA) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide: Similar structure with a methyl group instead of an isopropyl group.

    N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)propanamide: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide is unique due to the presence of the isopropyl group, which can influence its physical, chemical, and biological properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(2)14-5-8-16(9-6-14)24-13(3)19(22)21-17-11-15(20)7-10-18(17)23-4/h5-13H,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCXSUDJIBGBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide
Reactant of Route 5
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.